4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride
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Overview
Description
4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a fused ring system that includes both naphthalene and oxepin moieties, making it a valuable subject for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride typically involves multi-step organic reactions. One common method starts with the formation of the naphtho[1,2-b]oxepin core, followed by the introduction of the amino group at the 4-position. This can be achieved through various synthetic routes, including:
Cyclization Reactions: Utilizing starting materials such as naphthalene derivatives and epoxides under acidic or basic conditions to form the oxepin ring.
Amination Reactions: Introducing the amino group via nucleophilic substitution or reductive amination using reagents like ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the naphtho[1,2-b]oxepin ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, amines, and various substituted naphtho[1,2-b]oxepin compounds.
Scientific Research Applications
4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one: Lacks the amino group at the 4-position, resulting in different chemical and biological properties.
4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-ol hydrochloride: Contains a hydroxyl group instead of a carbonyl group, leading to variations in reactivity and applications.
Uniqueness
4-amino-2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-benzo[i][1]benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.ClH/c15-12-7-8-17-14-10-4-2-1-3-9(10)5-6-11(14)13(12)16;/h1-6,12H,7-8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNOVXKHKNJGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC3=CC=CC=C32)C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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